4-Chloro-3-nitro-5-sulfobenzoic acid

Catalog No.
S918901
CAS No.
130262-91-8
M.F
C7H4ClNO7S
M. Wt
281.619
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-3-nitro-5-sulfobenzoic acid

CAS Number

130262-91-8

Product Name

4-Chloro-3-nitro-5-sulfobenzoic acid

IUPAC Name

4-chloro-3-nitro-5-sulfobenzoic acid

Molecular Formula

C7H4ClNO7S

Molecular Weight

281.619

InChI

InChI=1S/C7H4ClNO7S/c8-6-4(9(12)13)1-3(7(10)11)2-5(6)17(14,15)16/h1-2H,(H,10,11)(H,14,15,16)

InChI Key

KYAQAYJIAPXFLP-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)S(=O)(=O)O)C(=O)O

4-Chloro-3-nitro-5-sulfobenzoic acid is an organic compound with the molecular formula C7H4ClNO7S. It appears as a colorless to pale yellow crystalline substance. This compound is soluble in organic solvents such as ethanol and methanol but is insoluble in water. It is characterized by the presence of a chloro group, a nitro group, and a sulfonic acid group, which contribute to its unique chemical properties and reactivity .

  • Reduction: The nitro group can be converted to an amino group using reducing agents like hydrogen gas in the presence of palladium on carbon.
  • Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols under suitable conditions.
  • Oxidation: The sulfonic acid group can be oxidized using strong oxidizing agents like potassium permanganate .

These reactions highlight the compound's versatility in organic synthesis.

Research indicates that 4-Chloro-3-nitro-5-sulfobenzoic acid exhibits various biological activities:

  • Antimicrobial Properties: It has shown effectiveness against certain bacterial strains.
  • Anti-inflammatory Effects: The compound has been noted for its potential in reducing inflammation.
  • Anticancer Activity: In vitro studies suggest it may inhibit the growth of cancer cells .

These properties make it a candidate for further exploration in pharmaceutical research.

The synthesis of 4-Chloro-3-nitro-5-sulfobenzoic acid typically involves two main steps:

  • Nitration: 4-Chlorobenzoic acid is treated with a mixture of concentrated nitric and sulfuric acids at low temperatures, resulting in the formation of 4-chloro-3-nitrobenzoic acid.
  • Sulfonation: The nitrated product is then treated with concentrated sulfuric acid to introduce the sulfonic acid group, yielding 4-Chloro-3-nitro-5-sulfobenzoic acid.

Purification through crystallization follows these reactions to obtain the final product .

4-Chloro-3-nitro-5-sulfobenzoic acid has several applications across different fields:

  • Organic Synthesis: It serves as a catalyst in various organic reactions.
  • Biochemical Assays: Used to study enzyme activities and protein interactions.
  • Pharmaceutical Intermediate: Important for synthesizing drugs, including diuretics and anti-inflammatory agents.
  • Industrial Use: Employed in the production of dyes and pigments .

Several compounds bear similarities to 4-Chloro-3-nitro-5-sulfobenzoic acid. Here are some notable examples:

Compound NameKey Features
4-Chloro-3-nitrobenzoic acidLacks the sulfonic acid group; less acidic and reactive compared to 4-Chloro-3-nitro-5-sulfobenzoic acid.
4-Chloro-3-nitro-5-sulfamoylbenzoic acidContains a sulfamoyl group instead of a sulfonic group, altering its reactivity and applications.
4-Chloro-3-(chlorosulfonyl)-5-nitrobenzoic acidFeatures a chlorosulfonyl group, making it more reactive towards nucleophiles.

The uniqueness of 4-Chloro-3-nitro-5-sulfobenzoic acid lies in its combination of chloro, nitro, and sulfonic groups, which provide distinct reactivity and versatility compared to these similar compounds .

XLogP3

0.7

Wikipedia

4-Chloro-3-nitro-5-sulfobenzoic acid

Dates

Last modified: 04-14-2024

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